molecular formula C12H22N2O B4431311 N-(1-propyl-4-piperidinyl)cyclopropanecarboxamide

N-(1-propyl-4-piperidinyl)cyclopropanecarboxamide

Cat. No. B4431311
M. Wt: 210.32 g/mol
InChI Key: OQAQHZPWAMHDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-propyl-4-piperidinyl)cyclopropanecarboxamide, commonly known as CPP, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of neuroscience. CPP is a derivative of phencyclidine (PCP), a dissociative anesthetic that has been used in the past as a recreational drug. However, CPP is not used for recreational purposes due to its lack of psychoactive effects. Instead, CPP is used as a research tool to study the mechanisms of action of certain neurotransmitters in the brain.

Mechanism of Action

CPP exerts its effects by binding to the NMDA receptor and blocking the ion channel. This prevents the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. By blocking NMDA receptors, CPP can modulate synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
In addition to its effects on NMDA receptors, CPP has been shown to have other biochemical and physiological effects. For example, CPP has been shown to increase the release of dopamine in the nucleus accumbens, a region of the brain that is involved in reward and motivation. CPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using CPP in lab experiments is its specificity for NMDA receptors. By selectively blocking NMDA receptors, researchers can study the effects of neurotransmitters on neuronal activity without interference from other receptor types. However, one limitation of using CPP is its relatively short duration of action. CPP has a half-life of approximately 2 hours, which limits its usefulness in long-term experiments.

Future Directions

There are several future directions for research involving CPP. One area of interest is the role of NMDA receptors in psychiatric disorders such as schizophrenia and depression. By studying the effects of NMDA receptor antagonists such as CPP on neuronal activity and behavior, researchers may be able to develop new treatments for these disorders. Another area of interest is the development of new compounds that are more selective and potent than CPP. By improving the specificity and potency of NMDA receptor antagonists, researchers can gain a better understanding of the role of NMDA receptors in the brain.

Scientific Research Applications

CPP has been widely used in scientific research as a tool to study the mechanisms of action of certain neurotransmitters in the brain. Specifically, CPP is used as an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are a type of ionotropic glutamate receptor that play a critical role in synaptic plasticity, learning, and memory. By blocking NMDA receptors, researchers can study the effects of neurotransmitters such as glutamate on neuronal activity and behavior.

properties

IUPAC Name

N-(1-propylpiperidin-4-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-2-7-14-8-5-11(6-9-14)13-12(15)10-3-4-10/h10-11H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAQHZPWAMHDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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